3-Oxa-1-azaspiro[4.4]nonan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxa-1-azaspiro[4.4]nonan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6-8-7(5-10-6)3-1-2-4-7/h1-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQILCUXHCIDLIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)COC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization Strategies for 3 Oxa 1 Azaspiro 4.4 Nonan 2 One
Functionalization at Spirocenter and Heteroatom Positions
The primary sites for synthetic modification on the 3-Oxa-1-azaspiro[4.4]nonan-2-one scaffold are the nitrogen and the alpha-carbon position of the lactam component. The spirocenter itself is a quaternary carbon, making its direct functionalization challenging without fragmentation of the ring system.
The most accessible position for derivatization is the nitrogen atom of the oxazolidinone ring. The N-H bond provides a handle for a variety of functionalization reactions, including alkylation, acylation, and arylation, allowing for the introduction of diverse substituents. The reactivity is analogous to that of other lactams and spirocyclic amino acid derivatives, where the nitrogen atom serves as a key point for modification. For related spirocyclic structures like 2-azaspiro[3.3]heptanes, the nitrogen is readily functionalized to introduce groups that fine-tune the molecule's properties univ.kiev.ua.
Potential functionalization reactions at the heteroatom positions are summarized in the table below.
| Reaction Type | Reagent/Conditions | Product Type | Purpose |
| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., NaH) | N-Substituted derivative | Introduction of alkyl, benzyl, or functional side chains |
| N-Acylation | Acyl chloride (e.g., RCOCl), Base (e.g., Pyridine) | N-Acyl derivative | Synthesis of amides, introduction of peptide fragments |
| N-Arylation | Aryl halide, Palladium catalyst (Buchwald-Hartwig coupling) | N-Aryl derivative | Introduction of aromatic systems |
| Michael Addition | α,β-Unsaturated ester/ketone, Base | N-alkyl derivative with ester/ketone | C-N bond formation and introduction of carbonyls |
Ring Transformation and Rearrangement Reactions Involving the Spiro[4.4]nonane Core
The spiro[4.4]nonane core of this compound can undergo reactions that lead to significant structural alterations, including ring-opening, and potential rearrangements.
Ring-Opening Reactions: The oxazolidinone ring is susceptible to nucleophilic attack, leading to ring-opening reactions. For instance, hydrolysis under basic (e.g., NaOH) or acidic (e.g., HCl) conditions would cleave the amide and ether bonds, transforming the spirocycle into 1-(aminomethyl)cyclopentan-1-ol. This transformation provides a route to acyclic derivatives from the spirocyclic precursor.
Rearrangement Reactions: Rearrangement reactions offer a pathway to structurally novel spirocyclic systems. While specific examples for this compound are not extensively documented, analogies can be drawn from related compounds. For instance, a Curtius rearrangement could be envisioned for a derivative. In a related study, a spirocyclic acid underwent a Curtius rearrangement to yield novel spiro-cyclic ketones osti.gov. A similar strategy applied to a carboxylic acid derivative of the this compound core could lead to a rearranged imine or ketone, fundamentally altering the heterocyclic part of the scaffold.
Development of this compound Derivatives with Modifiable Side Chains
A key strategy in medicinal chemistry is the development of derivatives bearing functional handles that allow for further modification, such as in fragment-based drug discovery or the attachment to larger molecules. For this compound, this is primarily achieved by introducing side chains at the nitrogen atom.
Synthetic approaches for analogous spirocyclic compounds have demonstrated the introduction of versatile side chains that can be used in subsequent reactions univ.kiev.ua. For example, N-alkylation with propargyl bromide would install a terminal alkyne, a functional group widely used in "click chemistry" (copper-catalyzed azide-alkyne cycloaddition) to attach the spiro-core to other molecules. Similarly, introducing a side chain with a protected alcohol or amine allows for deprotection and further functionalization at a later synthetic stage.
The table below outlines strategies for creating derivatives with modifiable side chains based on established chemistry for related spirocycles univ.kiev.ua.
| Reagent for N-Alkylation | Installed Side Chain | Modifiable Functional Group | Potential Subsequent Reaction |
| Propargyl bromide | -CH₂-C≡CH | Terminal Alkyne | Azide-Alkyne Cycloaddition ("Click" Chemistry) |
| 2-Bromoethanol | -CH₂CH₂OH | Primary Alcohol | Oxidation to aldehyde/acid, Esterification, Etherification |
| tert-Butyl bromoacetate | -CH₂CO₂tBu | Protected Carboxylic Acid | Deprotection to carboxylic acid, Amide coupling |
| N-(2-bromoethyl)phthalimide | -CH₂CH₂-Phthalimide | Protected Primary Amine | Deprotection (e.g., with hydrazine) to primary amine |
These derivatization strategies enable the generation of a library of this compound compounds with diverse functionalities, making the core scaffold a versatile building block for various applications.
Structural Characterization and Spectroscopic Analysis of 3 Oxa 1 Azaspiro 4.4 Nonan 2 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 3-oxa-1-azaspiro[4.4]nonan-2-one derivatives. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in the molecule can be mapped, providing clear evidence for the spirocyclic core and the nature of any substituents.
While complete, publicly available NMR data for the unsubstituted parent compound is limited, the characterization of its derivatives is well-documented in scientific literature. For instance, in the synthesis of various spiro-heterocycles, NMR is a primary method for structural verification. mdpi.com The spectra of these compounds exhibit characteristic signals that confirm the presence of the oxazolidin-2-one and cyclopentane (B165970) rings.
¹H NMR: In the proton NMR spectrum of a typical this compound derivative, the protons of the cyclopentane ring typically appear as a series of multiplets in the upfield region. The chemical shifts and coupling patterns of these protons are influenced by their stereochemical relationships. The protons on the oxazolidin-2-one ring, particularly those adjacent to the oxygen and nitrogen atoms, will have distinct chemical shifts. For example, the methylene (B1212753) protons of the -OCH₂- group are expected to appear as a singlet or a pair of doublets, depending on their magnetic equivalence. The N-H proton of the oxazolidin-2-one ring, if unsubstituted, would typically appear as a broad singlet.
¹³C NMR: The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. A key feature is the signal for the carbonyl carbon (C=O) of the oxazolidin-2-one ring, which is typically found in the downfield region of the spectrum (around 164.5–165.1 ppm for similar structures). nih.gov The spiro carbon, being a quaternary carbon, will also have a characteristic chemical shift. The remaining carbon atoms of the cyclopentane and oxazolidin-2-one rings will appear at chemical shifts consistent with their electronic environments.
Table 1: Representative NMR Data for a Substituted Pyrrolopyridazine with a Spirocyclic Moiety
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
|---|---|---|
| C=O (ester) | 164.5–165.1 | - |
| C-6 (pyrrole) | 112.6–112.8 | - |
Data is for a related pyrrolopyridazine structure and is illustrative of typical chemical shifts for key functional groups. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound derivatives and to gain insight into their structure through the analysis of their fragmentation patterns. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule with a high degree of accuracy.
For the parent compound, this compound (C₇H₁₁NO₂), the predicted monoisotopic mass is 141.07898 Da. uni.lu In mass spectra, this and related compounds can be observed as various adducts, such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ in positive ion mode, or [M-H]⁻ in negative ion mode. uni.lu
The fragmentation of these molecules under techniques like electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) can provide valuable structural information. For instance, the fragmentation of related ketamine analogues, which also feature a cyclohexanone (B45756) ring, often involves α-cleavage of the bond between the carbonyl carbon and an adjacent carbon in the ring. google.com A similar fragmentation pathway could be expected for this compound derivatives, potentially leading to the loss of CO or cleavage of the cyclopentane ring.
Table 2: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 142.08626 |
| [M+Na]⁺ | 164.06820 |
| [M-H]⁻ | 140.07170 |
| [M+NH₄]⁺ | 159.11280 |
| [M+K]⁺ | 180.04214 |
| [M+H-H₂O]⁺ | 124.07624 |
Data obtained from PubChem. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For this compound derivatives, the IR spectrum provides clear evidence for the presence of the key carbonyl (C=O) and amine (N-H) groups of the oxazolidin-2-one ring.
The most prominent absorption band in the IR spectrum of these compounds is typically the stretching vibration of the carbonyl group, which appears in the region of 1684-1724 cm⁻¹ for similar spirooxindole structures. mdpi.com The exact position of this band can be influenced by the substituents on the ring system. The N-H stretching vibration, if the nitrogen is unsubstituted, is expected to produce a sharp to broad absorption band in the region of 3200-3400 cm⁻¹. mdpi.com The C-O stretching vibrations of the oxazolidin-2-one ring will also give rise to characteristic bands in the fingerprint region of the spectrum. Additionally, the C-H stretching and bending vibrations of the cyclopentane ring will be observable.
Table 3: Typical Infrared Absorption Bands for Related Spirooxindole Structures
| Functional Group | Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch | ~3428 |
| C=O Stretch (oxindole) | ~1724 |
| C=O Stretch (benzimidazole) | ~1684 |
Data is for related spirooxindole structures and is illustrative of typical absorption frequencies. mdpi.com
X-ray Crystallography for Absolute Configuration and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and conformational details. For chiral derivatives of this compound, this technique can unambiguously establish the stereochemistry at the spiro center and any other stereocenters in the molecule.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial analytical technique used to determine the elemental composition of a purified compound. It provides the percentage by mass of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the molecule. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition.
For newly synthesized derivatives of this compound, elemental analysis is a standard characterization method. For example, in the synthesis of novel spiro-thiazolidinone and quinazolinone-thiazolidine derivatives, elemental analysis was used to confirm the structures of the synthesized compounds. researchgate.net Similarly, the characterization of new spirooxindoles involved CHN analysis, which showed high consistency between the experimental and proposed chemical structures. mdpi.com
Table 4: Illustrative Elemental Analysis Data Format | Compound | Molecular Formula | Calculated (%) | Found (%) | |---|---|---|---| | Example Derivative | C₁₃H₁₆N₂O₂ | C: 67.22, H: 6.94, N: 12.06 | C: 67.20, H: 6.95, N: 12.08 | | This data is hypothetical and serves to illustrate the format of elemental analysis results. |
Computational and Theoretical Investigations of 3 Oxa 1 Azaspiro 4.4 Nonan 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and predicting the reactivity of spirocyclic compounds like 3-Oxa-1-azaspiro[4.4]nonan-2-one. rsc.orgtaylorfrancis.comresearchgate.net These calculations provide insights into the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential, which are crucial for predicting sites of nucleophilic and electrophilic attack.
For the broader class of spiro-lactams and oxazolidinones, DFT studies have been instrumental in explaining stereoselectivity and regioselectivity in their synthesis. rsc.orgacs.org For instance, calculations can determine the relative energies of different transition states, thereby predicting the most likely reaction pathway. escholarship.org Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate orbital interactions and charge distribution, which can elucidate the nature of bonding and non-bonding interactions within the molecule. rsc.org
Table 1: Representative Quantum Chemical Descriptors for Spirocyclic Lactams
| Descriptor | Typical Application | Predicted Information |
| HOMO-LUMO Gap | Reactivity Prediction | Chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Reactivity Site Prediction | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |
| Natural Bond Orbital (NBO) Analysis | Bonding and Charge Distribution | Provides detailed information on atomic charges, hybridization, and donor-acceptor interactions. |
| Global Reactivity Descriptors | Overall Reactivity | Chemical potential, hardness, and electrophilicity indices that quantify the molecule's overall reactivity. |
This table presents a generalized summary based on computational studies of related spirocyclic systems.
Molecular Modeling and Ligand-Protein Interaction Studies of Spirocyclic Derivatives
The rigid, three-dimensional nature of the spiro[4.4]nonane framework makes it an attractive scaffold for the design of enzyme inhibitors and other biologically active molecules. researchgate.netwhiterose.ac.ukrsc.org Molecular modeling techniques, especially molecular docking, are employed to predict how derivatives of this compound might bind to protein targets. nih.govmdpi.comnih.gov
These studies typically involve docking a library of spirocyclic derivatives into the active site of a target protein to predict binding affinities and modes. mdpi.com The results can guide the synthesis of more potent and selective inhibitors. For example, docking studies on spiro-β-lactam derivatives have been used to understand their interactions with bacterial enzymes. nih.gov The oxazolidinone ring, a key feature of this compound, is a known pharmacophore that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.govnih.govnih.gov Computational studies can explore how the spirocyclic fusion in this compound and its derivatives might influence this interaction.
Table 2: Key Parameters in Ligand-Protein Docking Studies
| Parameter | Significance |
| Binding Affinity (e.g., ΔG) | Predicts the strength of the interaction between the ligand and the protein. |
| Binding Mode | Describes the orientation and conformation of the ligand within the protein's binding site. |
| Hydrogen Bonds | Identifies key hydrogen bond interactions that contribute to binding specificity and affinity. |
| Hydrophobic Interactions | Highlights non-polar interactions that are crucial for ligand binding and stability. |
| Root Mean Square Deviation (RMSD) | Measures the similarity between the docked pose and a known reference (e.g., a co-crystallized ligand). mdpi.com |
This table outlines common parameters evaluated in molecular docking studies of small molecules with protein targets.
Conformational Analysis of Spiro[4.4]nonane Systems
The spiro[4.4]nonane core imposes significant conformational constraints on the molecule. nih.gov Understanding the preferred conformations of this compound is essential for predicting its reactivity and how it will be recognized by biological receptors. Computational methods, including molecular mechanics and quantum chemical calculations, are used to explore the potential energy surface and identify low-energy conformers.
Elucidation of Reaction Mechanisms Through Computational Methods
Computational chemistry plays a crucial role in elucidating the mechanisms of reactions used to synthesize spirocyclic compounds. acs.orgresearchgate.net For instance, the synthesis of spiro-γ-lactams, a class to which this compound belongs, can be achieved through various cycloaddition reactions. researchgate.netnih.govnih.govrsc.org DFT calculations can model the transition states of these reactions, providing insights into their feasibility, regioselectivity, and stereoselectivity. rsc.orgescholarship.org
Studies on the [3+2] cycloaddition reactions to form spirooxindoles, which share structural similarities with the target molecule, have utilized DFT to map out the entire reaction pathway, identifying key intermediates and transition states. rsc.org Such computational investigations are invaluable for optimizing reaction conditions and designing new synthetic routes. For example, theoretical studies can explain the role of catalysts in lowering activation barriers and controlling the stereochemical outcome of the reaction. acs.org
In Silico Assessment of Synthetic Route Efficiency and Green Metrics
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Computational tools are being developed to assess the "greenness" of a synthetic route. the-scientist.comjohnshopkins.edu These in silico methods can evaluate various metrics, such as atom economy, E-factor (environmental factor), and potential toxicity of reagents and solvents, before a synthesis is even attempted in the lab. rsc.orgresearchgate.net
For a molecule like this compound, computational tools can be used to compare different potential synthetic pathways. utrgv.edu For example, a multi-component reaction that forms the spirocyclic core in a single step would likely have a better green chemistry profile than a multi-step synthesis involving protection and deprotection steps. utrgv.edu By integrating computational toxicology and lifecycle assessment, chemists can design synthetic routes that are not only efficient but also sustainable. johnshopkins.edu
Role of 3 Oxa 1 Azaspiro 4.4 Nonan 2 One As a Key Synthetic Intermediate and Molecular Scaffold
Applications in the Synthesis of Complex Organic Molecules and Analogues
3-Oxa-1-azaspiro[4.4]nonan-2-one serves as a foundational building block in organic synthesis. Its structure, containing both a lactone and a secondary amine within a spirocyclic system, offers multiple reactive sites for elaboration into more complex molecules. The synthesis of azaspiro[4.4]nonane derivatives is a key focus in the creation of compounds that mimic the core structures of various bioactive natural products. researchgate.net The general strategy often involves the formation of either the cyclopentane (B165970) ring onto a pre-existing pyrrolidine (B122466) derivative or the construction of a pyrrolidine ring onto a cyclopentane precursor. researchgate.net
While specific, multi-step syntheses starting directly from this compound to produce named complex molecules are not widely published, its derivatives are noted in chemical databases as available for further synthetic exploration. uni.lu The inherent reactivity of the N-H bond allows for alkylation or acylation, introducing a wide variety of substituents. Furthermore, the carbonyl group of the oxazolidinone ring can potentially be targeted for ring-opening reactions, providing access to functionalized cyclopentane amino alcohols.
Scaffold Design for Receptor-Targeted Molecular Modulators (e.g., S1P1 receptor agonists)
The design of receptor-targeted therapies often relies on scaffolds that can present pharmacophoric elements in a specific spatial orientation to maximize binding affinity and selectivity. Spirocyclic structures are particularly advantageous in this regard due to their rigid nature, which can reduce the entropic penalty upon binding to a receptor. bldpharm.com
Specifically, in the context of Sphingosine-1-phosphate receptor 1 (S1P1) agonists, which are important for treating autoimmune diseases, various heterocyclic scaffolds are under investigation. nih.gov While research has been published on scaffolds like 2-imino-thiazolidin-4-one for S1P1 agonism, there is no direct published evidence or patent literature that explicitly names this compound as a scaffold for S1P1 receptor agonists. nih.gov However, its structural features—a rigid core with the capacity for substitution at the nitrogen atom—make it a plausible, albeit underexplored, candidate for such applications. The development of derivatives could lead to novel modulators targeting G-protein coupled receptors like S1P1.
Development of Advanced Spirocyclic Building Blocks for Chemical Biology and Drug Discovery
Spirocyclic scaffolds are increasingly sought after in drug discovery to explore three-dimensional chemical space, often leading to compounds with improved physicochemical properties such as solubility and metabolic stability compared to their flatter aromatic counterparts. bldpharm.com The introduction of a spiro-center increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with higher success rates in clinical development. bldpharm.com
This compound is a member of this valuable class of building blocks. While many research efforts focus on related structures like 1-Oxa-3-azaspiro[4.4]nonan-2-one or other azaspirocycles, the principles of their utility apply here as well. nih.govontosight.ai The development of advanced building blocks from this core would involve creating a library of derivatives, for example, by substituting at the nitrogen atom (position 1). These derivatives can then be used in fragment-based screening or as inputs for parallel synthesis to rapidly generate a multitude of new chemical entities for biological screening. The table below lists related spirocyclic building blocks and their applications, illustrating the potential for this compound.
| Spirocyclic Scaffold | Application Area | Reference |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | Synthesis of antitumor agents | mdpi.com |
| 1-Thia-4-azaspiro[4.4]alkan-3-ones | Synthesis of antiproliferative EGFR/BRAF inhibitors | nih.gov |
| Nortropane / 1,3-Oxazinan-2-one Hybrids | Drug discovery, potential for advanced materials | ontosight.ai |
| 2-Oxa-6-azaspiro[3.3]heptane | Development of MCHr1 antagonists | bldpharm.com |
Utilization in Materials Science Research, including Organic Semiconductors and Light-Emitting Diodes
The application of spirocyclic compounds is not limited to life sciences; they also hold promise in materials science. The unique, rigid, and non-planar geometry of spiro-compounds can be exploited to create materials with novel electronic and photophysical properties. Specifically, spiro-architectures are used in the design of host materials for organic light-emitting diodes (OLEDs) and as components of organic semiconductors. The spiro-center can disrupt intermolecular stacking (π-π stacking), which can be beneficial for improving the efficiency and lifetime of OLED devices by preventing aggregation-caused quenching.
However, there is currently no specific research or patent literature detailing the use of this compound in these applications. One study notes the potential of a different class of spiro heterocycles, 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-trienes, in the development of organic semiconductors and light-emitting diodes, highlighting the general interest in spiro-cores for this field. nih.gov The exploration of this compound for materials science remains a nascent field with untapped potential.
Q & A
Q. What are the optimal synthetic routes for 3-Oxa-1-azaspiro[4.4]nonan-2-one, and how can reaction conditions be systematically optimized?
The synthesis of spirocyclic compounds like this compound often involves cyclization strategies. A multi-step approach using nitrilimines or phosgene-mediated ring closure has been reported for analogous structures (e.g., 3-oxa-1-azaspiro[4.4]non-7-ene-2,4-dione) . Key parameters to optimize include:
- Temperature control : Higher yields (77%) are achieved at 70–80°C in dioxane .
- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance cyclization efficiency.
- Catalyst screening : Acid/base catalysts may accelerate spiro-ring formation.
Post-synthesis purification via crystallization (ethyl acetate/hexane) is critical to isolate the product . Validate purity using 1H/13C NMR (e.g., δ 7.38–7.23 ppm for aromatic protons) and GC-MS (m/z 215) .
Q. How can the structural and electronic properties of this compound be characterized experimentally and computationally?
- Experimental :
- Computational :
- DFT calculations : Optimize geometry using Gaussian/B3LYP-6-31G(d) to predict electrostatic potential surfaces and HOMO-LUMO gaps.
- PubChem data : Cross-reference with analogous compounds (e.g., 2-Oxaspiro[4.4]nonan-1-one, InChIKey: PBZONIMHAVOWHW) to infer reactivity .
Q. What are the key challenges in distinguishing this compound from structurally similar spirocycles (e.g., 2-Azaspiro[4.4]nonan-1-one)?
Differentiation relies on:
- Functional group analysis : The oxygen atom in the oxa-ring alters dipole moments compared to nitrogen-containing analogs.
- Chromatographic retention times : Use HPLC with a C18 column (acetonitrile/water gradient) to separate spirocyclic isomers.
- Tandem MS/MS : Fragment patterns (e.g., m/z 155 for hydroxylated derivatives) help distinguish substituent positions .
Advanced Research Questions
Q. How can reaction mechanisms for spirocyclic ring formation in this compound be elucidated using kinetic and isotopic labeling studies?
- Kinetic profiling : Monitor reaction intermediates via in situ NMR to identify rate-determining steps (e.g., cyclization vs. ring-opening).
- Isotopic labeling : Introduce ¹⁸O or ¹⁵N isotopes to trace oxygen/nitrogen migration during ring closure.
- DFT transition-state modeling : Compare activation energies for competing pathways (e.g., [3+2] vs. [4+1] cycloadditions) .
Q. What strategies mitigate data contradictions in biological activity studies of this compound derivatives?
Contradictions often arise from:
- Stereochemical variability : Enantiomers (e.g., (5R,6S)-rel) may exhibit divergent bioactivity; resolve via chiral HPLC .
- Assay interference : Spirocycles can chelate metal ions in enzymatic assays. Include control experiments with EDTA.
- Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for cytotoxicity) .
Q. How can computational methods predict the pharmacological potential of this compound?
- Molecular docking : Screen against targets like sodium channels (e.g., Nav1.7) using AutoDock Vina; prioritize poses with ΔG < -7 kcal/mol .
- ADMET prediction : Tools like SwissADME estimate logP (~0.5) and BBB permeability, highlighting suitability for CNS applications .
- QSAR modeling : Correlate substituent effects (e.g., hydroxylation at C6) with anti-inflammatory activity .
Q. What methodological approaches address stereochemical complexity in synthesizing this compound derivatives?
- Asymmetric catalysis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) to induce enantioselectivity during cyclization .
- Dynamic resolution : Use enzymes (e.g., lipases) to kinetically resolve racemic mixtures.
- VCD spectroscopy : Assign absolute configurations by comparing experimental and computed vibrational circular dichroism spectra .
Comparative Analysis of Analogous Spirocycles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
